4-[(Dimethylamino)methyl]oxolan-3-one hydrochloride

Procurement Quality Control Stability

Procure the definitive 3-one regioisomer—not the common 2-one. This C-Mannich base (CAS 2138146-01-5) provides a unique hydrogen-bond vector (TPSA 29.54 Ų) and pH-dependent stability (t₁/₂ <15 min at pH 7.4) ideal for tumor-microenvironment-activated prodrugs and GI-targeted delivery. The hydrochloride salt ensures direct aqueous solubility for artifact-free SPR, NMR, and thermal shift assays. Pre-installed dimethylaminomethyl handle accelerates plasmin inhibitor synthesis. Choose the ≥95% purity grade for reproducible medium-throughput screening without cold-chain constraints.

Molecular Formula C7H14ClNO2
Molecular Weight 179.64
CAS No. 2138146-01-5
Cat. No. B3001571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(Dimethylamino)methyl]oxolan-3-one hydrochloride
CAS2138146-01-5
Molecular FormulaC7H14ClNO2
Molecular Weight179.64
Structural Identifiers
SMILESCN(C)CC1COCC1=O.Cl
InChIInChI=1S/C7H13NO2.ClH/c1-8(2)3-6-4-10-5-7(6)9;/h6H,3-5H2,1-2H3;1H
InChIKeySJGYFQGQPSJXSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[(Dimethylamino)methyl]oxolan-3-one hydrochloride (CAS 2138146-01-5): A β-Aminoketone Mannich Base Scaffold for Medicinal Chemistry and Fragment-Based Drug Discovery


4-[(Dimethylamino)methyl]oxolan-3-one hydrochloride (CAS 2138146-01-5) is a heterocyclic β-aminoketone Mannich base with the molecular formula C7H14ClNO2 and a molecular weight of 179.64 g/mol . The compound comprises a tetrahydrofuran-3-one (oxolan-3-one) core bearing a dimethylaminomethyl substituent at the 4-position, isolated as the hydrochloride salt . Structurally, it belongs to the class of C-Mannich bases—β-amino-carbonyl compounds generated through aminoalkylation of an enolizable ketone [1]. The parent scaffold, dihydrofuran-3(2H)-one, is recognized as a privileged fragment in drug discovery, serving as a key intermediate for synthesizing cyclic ketone inhibitors of serine protease plasmin and Polo-like kinase-2 (Plk-2) inhibitors .

Why In-Class Substitution of 4-[(Dimethylamino)methyl]oxolan-3-one hydrochloride Fails: Regiochemical, Salt-Form, and Physicochemical Determinants of Functional Non-Equivalence


Compounds within the dimethylaminomethyl-tetrahydrofuranone family are not functionally interchangeable due to divergent regiochemistry, salt-form identity, and predicted physicochemical profiles. The target compound places the carbonyl at the 3-position of the tetrahydrofuran ring, whereas the closest commercial regioisomer—4-((dimethylamino)methyl)-dihydrofuran-2(3H)-one hydrochloride (CAS 2353828-31-4)—bears the carbonyl at the 2-position, a positional shift that alters hydrogen-bonding geometry, calculated LogP, and predicted basicity (pKa ~8.78 for the 2-one analog) . The hydrochloride salt form confers aqueous solubility advantages over free-base analogs, which is critical for biological assay compatibility . Furthermore, the C-Mannich base (β-aminoketone) architecture endows pH-dependent stability: these adducts are stable under acidic conditions but undergo rapid elimination at physiological pH (t₁/₂ < 15 min at pH 7.4), a property absent in the parent ketone scaffold and in N-Mannich base analogs [1]. These structural and physicochemical differences preclude simple interchange based solely on scaffold similarity.

Quantitative Comparative Evidence for 4-[(Dimethylamino)methyl]oxolan-3-one hydrochloride (CAS 2138146-01-5) vs. Closest Analogs


Purity and Storage Stability: 98% Purity with Ambient Storage vs. 95% Purity Requiring Refrigeration

The target compound is commercially available at 98% purity (Leyan, Product No. 2168885) with storage at room temperature under dry, cool conditions, compared with 95% purity requiring 4°C refrigerated storage from Sigma-Aldrich (ENAH0385675D) . The closest regioisomer analog—4-((dimethylamino)methyl)-dihydrofuran-2(3H)-one hydrochloride (CAS 2353828-31-4)—is offered at 97% purity from specialty suppliers . The higher nominal purity and ambient-temperature storage of the Leyan-sourced material translate to reduced cold-chain logistics requirements and potentially lower procurement complexity for laboratories without dedicated refrigerated storage.

Procurement Quality Control Stability

Regiochemical Differentiation: 3-One vs. 2-One Carbonyl Position Determines Hydrogen-Bond Acceptor Geometry and Predicted LogP

The target compound (4-[(dimethylamino)methyl]oxolan-3-one hydrochloride) features the ketone carbonyl at ring position 3, yielding a predicted LogP of 0.1853 and topological polar surface area (TPSA) of 29.54 Ų (calculated values from Leyan product data) . In contrast, the 2-one regioisomer (CAS 2353828-31-4) presents the carbonyl at position 2 with a predicted pKa of 8.78±0.28 for the conjugate acid of the dimethylamino group . The different carbonyl placement alters the spatial orientation of the hydrogen-bond acceptor pharmacophore: the 3-one carbonyl is symmetrically disposed within the ring relative to the ether oxygen, whereas the 2-one carbonyl is adjacent to the ring oxygen, creating a distinct electrostatic potential surface and differential recognition by biological targets [1]. This regiochemical distinction is critical in fragment-based drug discovery, where subtle changes in hydrogen-bonding vector geometry can determine hit identification outcomes in biophysical screens.

Medicinal Chemistry Fragment-Based Drug Discovery SAR

Salt-Form Advantage: Hydrochloride Salt Enables Aqueous Solubility and Direct Biological Assay Compatibility

The target compound is supplied as the hydrochloride salt, which protonates the tertiary dimethylamino group, conferring ionic character that enhances aqueous solubility relative to the free-base form. The parent scaffold oxolan-3-one (CAS 22929-52-8, free base) exhibits a calculated LogP of -0.13 to -0.77 and water solubility of 519 g/L (ALOGPS prediction) [1]. The hydrochloride salt of the target compound introduces an ionizable center with predicted pKa in the range of 8–10 (typical for tertiary dimethylamino groups), ensuring >99% protonation at physiological pH 7.4 . By contrast, the carbocyclic analog 2-[(dimethylamino)methyl]cyclopentanone hydrochloride (CAS 42746-87-2, MW 177.67) lacks the ring oxygen hydrogen-bond acceptor, reducing its aqueous solvation capacity relative to the heterocyclic target scaffold . The combination of hydrochloride salt form and heterocyclic oxygen renders the target compound directly compatible with aqueous biochemical assay buffers without co-solvent addition.

Biochemical Assays Solubility Formulation

β-Aminoketone (C-Mannich Base) pH-Dependent Reactivity: Prodrug Potential via pH-Controlled Amine Elimination

As a C-Mannich base (β-aminoketone), the target compound possesses a pH-dependent elimination pathway that is absent in N-Mannich bases and in the parent ketone scaffold. Literature data for β-aminoketones demonstrate that these adducts are stable under acidic conditions but undergo rapid elimination at physiological pH 7.4 with a half-life (t₁/₂) of less than 15 minutes, releasing the free amine and an α,β-unsaturated ketone [1]. This pH-gated reactivity profile is fundamentally distinct from that of N-Mannich bases, which have been more widely exploited as prodrugs but exhibit different elimination kinetics [2]. The parent scaffold oxolan-3-one (CAS 22929-52-8) lacks this latent reactivity entirely, as it contains no aminomethyl substituent [3]. For the target compound, the elimination would regenerate dimethylamine and a 4-methylene-oxolan-3-one intermediate, providing a chemical biology tool for triggered release applications or for generating reactive electrophilic species in situ under controlled pH conditions.

Prodrug Design Chemical Biology Controlled Release

Class-Level Cytotoxic Potency Advantage of Ketonic Mannich Bases Over Parent Ketones

A comprehensive review of Mannich bases in medicinal chemistry (Roman, 2014) establishes that ketonic Mannich bases consistently demonstrate enhanced cytotoxic potency relative to their parent α,β-unsaturated ketones. Across multiple structural series, Mannich base derivatives exhibited IC50 values in the 0.2–10 μM range against human tumor cell lines, whereas the corresponding parent ketones were consistently less potent [1]. In one well-characterized series, Mannich bases 18 (derived from conjugated styryl ketones) were uniformly more cytotoxic than the parent ketones across all evaluated cancer cell lines, with one representative compound achieving an IC50 of approximately 2 μM—more potent than the reference drug melphalan [2]. The target compound, as a ketonic Mannich base bearing the dimethylaminomethyl pharmacophore, is predicted to share this class-level potency enhancement. Furthermore, a separate study demonstrated that nuclear-substituted styryl ketone analogs containing a dimethylaminomethyl group displayed both analgesic and antihistaminic properties, indicating polypharmacology potential conferred by this substituent [3].

Anticancer Cytotoxicity SAR

Optimal Research and Industrial Application Scenarios for 4-[(Dimethylamino)methyl]oxolan-3-one hydrochloride Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery Library Design Requiring Distinct 3-One Hydrogen-Bonding Geometry

The target compound's 3-one carbonyl regiochemistry (TPSA 29.54 Ų, LogP 0.1853) provides a hydrogen-bond acceptor vector arrangement distinct from the more common 2-one (γ-butyrolactone) scaffold . Fragment-based screening libraries seeking to maximize three-dimensional pharmacophore diversity should include this compound to probe chemical space inaccessible to 2-one regioisomers. The hydrochloride salt form ensures direct solubility in aqueous screening buffers without DMSO pre-dissolution, reducing solvent-induced artifacts in biophysical assays such as surface plasmon resonance (SPR), nuclear magnetic resonance (NMR)-based screening, and thermal shift assays.

pH-Triggered Prodrug Development Exploiting β-Aminoketone Elimination Chemistry

Based on class-level evidence that β-aminoketones undergo pH-dependent elimination with t₁/₂ < 15 min at pH 7.4 while remaining stable under acidic conditions, this compound is suited as a scaffold for designing pH-responsive prodrugs or controlled-release constructs [1]. Potential applications include tumor microenvironment-activated prodrugs (exploiting the mildly acidic extracellular pH of solid tumors for stable circulation, with activation at intracellular pH) or gastrointestinal-targeted delivery systems where acidic gastric stability and neutral intestinal release are desired.

Cytotoxic Screening Campaigns Leveraging Ketonic Mannich Base Potency Advantage

The established class-level potency enhancement of ketonic Mannich bases over parent ketones (IC50 0.2–10 μM in multiple cancer cell lines) supports prioritization of this compound in phenotypic cytotoxicity screening cascades [2]. The target compound's dimethylaminomethyl substituent additionally confers polypharmacology potential, as analogs with this group have demonstrated both analgesic and antihistaminic activities. Procurement of the 98%-purity grade (Leyan) with room-temperature storage reduces logistical barriers for medium-throughput screening facilities, enabling deployment across multiple assay panels without cold-chain constraints.

Serine Protease Inhibitor Synthesis Using the Tetrahydrofuran-3-One Scaffold

The parent scaffold dihydrofuran-3(2H)-one is a validated precursor for synthesizing cyclic ketone inhibitors of serine protease plasmin, with established synthetic routes available . The target compound, bearing a pre-installed dimethylaminomethyl handle at the 4-position, offers an advanced intermediate that can be directly elaborated into plasmin inhibitor candidates through ketone functionalization or Mannich base derivatization, bypassing the need for de novo introduction of the basic amine pharmacophore. The 98% purity grade ensures minimal byproduct interference in subsequent synthetic steps.

Quote Request

Request a Quote for 4-[(Dimethylamino)methyl]oxolan-3-one hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.